Benzenesulfonic Anhydride
Overview
Description
Benzenesulfonic anhydride is an organosulfur compound with the formula (C6H5SO2)2O. It is derived from benzenesulfonic acid and is known for its reactivity and utility in various chemical processes. This compound is a white crystalline solid that is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Mechanism of Action
Target of Action
Benzenesulfonic anhydride primarily targets the Human Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the body’s immune response. It is secreted by neutrophils to destroy pathogens and regulate inflammation .
Mode of Action
This compound interacts with its target, hNE, through a process known as sulfonation . This involves the addition of a sulfonic acid group (-SO3H) to the benzene ring . The sulfur in sulfur trioxide is electrophilic because the oxygens pull electrons away from it due to their high electronegativity . The benzene reacts with the sulfur of sulfur trioxide to form a sigma complex. A subsequent proton transfer occurs to produce benzenesulfonic acid .
Biochemical Pathways
The sulfonation of benzene is a reversible reaction . Sulfur trioxide readily reacts with water to produce sulfuric acid and heat. Therefore, by adding heat to benzenesulfonic acid in diluted aqueous sulfuric acid, the reaction is reversed . This reversibility creates an opportunity to prepare deuterated benzene .
Pharmacokinetics
It’s known that the compound’s interaction with its target, hne, can be influenced by the concentration of the compound, the presence of other molecules, and the environmental conditions .
Result of Action
The result of the action of this compound is the formation of benzenesulfonic acid . This compound has been shown to have inhibitory activity against hNE, with compound 4f showing moderate inhibitory activity (IC 50 = 35.2 μM) against hNE .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the sulfonation reaction is reversed above 220 °C . Dehydration with phosphorus pentoxide gives benzenesulfonic acid anhydride . The presence of other molecules, such as water or other solvents, can also influence the reaction .
Biochemical Analysis
Biochemical Properties
Benzenesulfonic anhydride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a sulfonating agent, introducing sulfonic acid groups into organic molecules. This interaction is essential in modifying the biochemical properties of target molecules, thereby influencing their activity and function. The compound’s ability to form stable sulfonate esters makes it valuable in biochemical research .
Cellular Effects
This compound affects various types of cells and cellular processes It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolismThese modifications can have significant effects on cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. Additionally, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins. These interactions result in altered cellular functions and biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Its initial effects on cellular processes can be significant, with long-term exposure potentially resulting in altered cell function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic or adverse effects, including cell damage and apoptosis. Threshold effects have been observed, where a specific dosage level leads to a significant change in cellular response. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in biochemical research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in sulfonation reactions. These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s ability to modify metabolic pathways makes it a valuable tool in studying biochemical processes and developing therapeutic strategies .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within specific cellular compartments, affecting its activity and function .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing biochemical pathways and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenesulfonic anhydride is typically synthesized by the dehydration of benzenesulfonic acid. This can be achieved using dehydrating agents such as phosphorus pentoxide (P2O5), thionyl chloride (SOCl2), or sulfur trioxide (SO3) . The reaction conditions generally involve heating the benzenesulfonic acid with the dehydrating agent to facilitate the removal of water and formation of the anhydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous processes where benzenesulfonic acid is reacted with a dehydrating agent in a controlled environment to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: Benzenesulfonic anhydride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamides, sulfonyl chlorides, and esters.
Hydrolysis: In the presence of water, it hydrolyzes back to benzenesulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Dehydrating Agents: Phosphorus pentoxide, thionyl chloride, and sulfur trioxide are used in its synthesis.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonyl Chlorides: Formed by reaction with chlorinating agents.
Esters: Formed by reaction with alcohols.
Scientific Research Applications
Benzenesulfonic anhydride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including carboxamides and sulfonamides.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of dyes, detergents, and other industrial chemicals.
Comparison with Similar Compounds
Benzenesulfonic Acid: The parent compound from which benzenesulfonic anhydride is derived.
Sulfanilic Acid: Another sulfonic acid with similar reactivity.
p-Toluenesulfonic Acid: A sulfonic acid with a methyl group on the benzene ring.
Uniqueness: this compound is unique in its ability to act as a dehydrating agent and its high reactivity with nucleophiles. This makes it particularly useful in organic synthesis for the formation of sulfonamides, sulfonyl chlorides, and esters .
Properties
IUPAC Name |
benzenesulfonyl benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5S2/c13-18(14,11-7-3-1-4-8-11)17-19(15,16)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWPJXZKQOPTKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OS(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462781 | |
Record name | Benzenesulfonic Anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
512-35-6 | |
Record name | Benzenesulfonic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic Anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenesulfonic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZENESULFONIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39429EW0CD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Benzenesulfonic Anhydride facilitate amide bond formation, and what are the advantages of using it over other coupling agents?
A1: this compound acts as a dehydrating agent in amide synthesis. [] The mechanism involves the reaction of a carboxylic acid with BSA in the presence of a base like 4-(Dimethylamino)pyridine (DMAP). This forms a reactive acylbenzenesulfonate intermediate, which subsequently reacts with an amine to yield the desired amide.
- High Efficiency: BSA often provides higher yields compared to traditional methods, particularly for sterically hindered or less reactive substrates. []
- Broad Substrate Scope: BSA displays compatibility with a wide variety of carboxylic acids and amines, increasing its synthetic utility. []
Q2: What are the key findings related to the decomposition of this compound?
A2: Research has revealed two primary decomposition pathways for BSA:
- Thermolysis: Heating BSA in toluene leads to the formation of this compound, S-phenyl benzenethiosulfonate, and smaller amounts of diphenyl disulfide. Interestingly, a rearrangement product, 3,6-diphenyl-1,2-bis(phenylsulfonyl)-1,2-dihydro-1,2,4,5-tetrazine, along with 3,6-diphenyl-1,2,4,5-tetrazine, are also observed. []
- Acid-Catalyzed Decomposition: Treating BSA with concentrated sulfuric acid results in the formation of 3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine in good yield. []
Q3: How does the solvent environment affect the reactivity of this compound?
A3: The solvolysis rate of this compound varies significantly depending on the solvent used. [] Studies using the extended Grunwald–Winstein equation, incorporating both solvent nucleophilicity (NT) and ionizing power (YOTs) values, have been conducted to understand these solvent effects.
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